

Safety and Hazards of Handling Violuric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Violuric acid*

Cat. No.: *B046308*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with the handling of **violuric acid**. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely. This guide details its physicochemical properties, toxicological data, handling and storage procedures, and emergency measures.

Physicochemical and Toxicological Properties

Violuric acid (2,4,5,6(1H,3H)-Pyrimidinetetrone 5-oxime) is a crystalline solid that is poorly soluble in water but soluble in alcohols.^{[1][2]} It is recognized as an irritant to the skin, eyes, and respiratory system.^{[3][4][5][6]} Limited toxicological data is available, with an intravenous LD50 in mice reported as 100 mg/kg.^[3] The primary hazards are associated with its irritant properties and the potential for adverse effects through inhalation, skin contact, or eye contact.

Table 1: Physicochemical and Toxicological Data of **Violuric Acid**

Property	Value	Reference
Chemical Formula	<chem>C4H3N3O4</chem>	[7] [8]
Molecular Weight	157.08 g/mol	[7] [8]
Appearance	White to pale yellow crystalline powder	[7]
Melting Point	240 - 250 °C (decomposes)	[7] [8]
Boiling Point	494.1 °C at 760 mmHg	[7]
Water Solubility	0.704 g/100 mL (20 °C)	[1] [2]
pKa	4.7	[1] [2]
Flash Point	252.6 °C	[7]
Acute Toxicity (Intravenous, Mouse)	LD50: 100 mg/kg	[3]

Hazard Identification and Classification

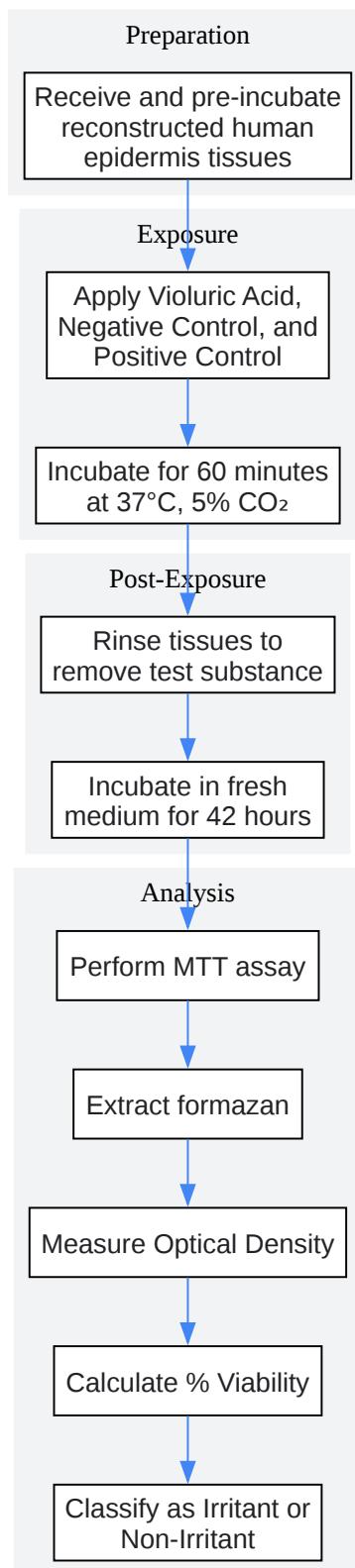
Violuric acid is classified as a hazardous substance. The Global Harmonized System (GHS) classifications are summarized below.

Table 2: GHS Hazard Classification for **Violuric Acid**

Hazard Class	Hazard Category	Hazard Statement
Skin Irritation	2	H315: Causes skin irritation [5] [9]
Eye Irritation	2	H319: Causes serious eye irritation [5] [9]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation [5] [9]

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for **violuric acid** are not readily available in the public domain. The following methodologies are based on standardized OECD guidelines for testing skin irritation, eye irritation, and cytotoxicity, which are applicable for assessing the hazards of a chemical like **violuric acid**.


In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)

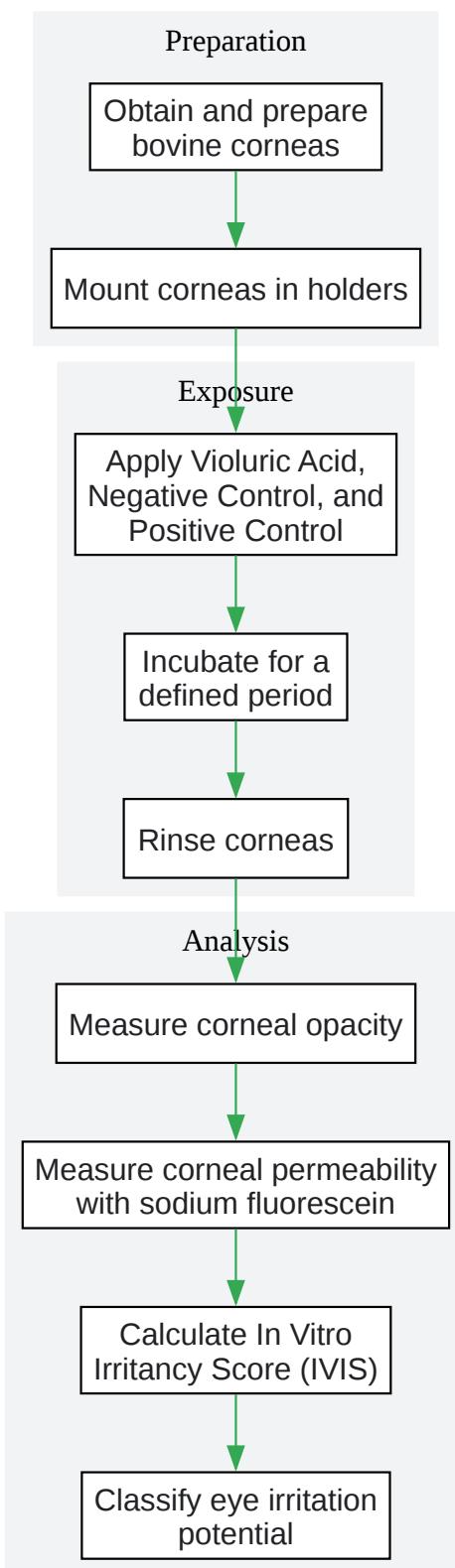
This test method evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model, such as *EpiDerm*™.

Methodology:

- **Tissue Preparation:** Reconstructed human epidermis tissue models are received and pre-incubated in a sterile, defined culture medium at 37°C and 5% CO₂.
- **Test Substance Application:** A precise amount of **violuric acid** (as a solid or in a suitable solvent) is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
- **Exposure and Incubation:** The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
- **Post-Exposure rinsing and Incubation:** After exposure, the test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to a fresh culture medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
- **Viability Assessment (MTT Assay):** Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.
- **Data Analysis:** The formazan is extracted, and the optical density is measured spectrophotometrically. The percentage of viable cells in the **violuric acid**-treated tissues is

calculated relative to the negative control. A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

[Click to download full resolution via product page](#)


In Vitro Skin Irritation Test Workflow

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (Based on OECD TG 437)

The BCOP test method uses isolated bovine corneas to assess the potential of a substance to cause severe eye damage.

Methodology:

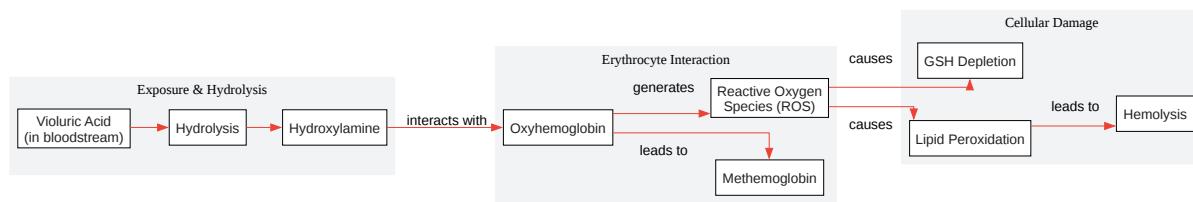
- **Cornea Preparation:** Fresh bovine corneas are obtained from an abattoir, dissected, and mounted in a specialized holder.
- **Test Substance Application:** **Violuric acid** is applied to the epithelial surface of the cornea. A negative control (saline) and a positive control (e.g., ethanol) are used.
- **Exposure and Incubation:** The corneas are exposed to the test substance for a defined period (e.g., 10 minutes), followed by a rinsing step.
- **Opacity Measurement:** The opacity of each cornea is measured using an opacitometer before and after exposure.
- **Permeability Measurement:** After the final opacity reading, the permeability of the cornea is assessed by applying sodium fluorescein to the epithelial side and measuring its passage into the medium on the endothelial side using a spectrophotometer.
- **Data Analysis:** An In Vitro Irritancy Score (IVIS) is calculated based on the changes in opacity and permeability. This score is used to classify the substance's eye irritation potential.

[Click to download full resolution via product page](#)

BCOP Eye Irritation Test Workflow

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability and can be used to determine the cytotoxic potential of a compound on a specific cell line.


Methodology:

- Cell Seeding: A suitable cell line (e.g., human dermal fibroblasts) is seeded into a 96-well plate and incubated to allow for cell attachment.
- Compound Exposure: The cells are treated with various concentrations of **violuric acid**. Control wells include cells treated with vehicle only (negative control) and a known cytotoxic agent (positive control).
- Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells metabolize MTT into formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The percentage of cell viability is calculated for each concentration of **violuric acid** relative to the vehicle control. An IC₅₀ value (the concentration that inhibits 50% of cell viability) can then be determined.

Plausible Signaling Pathway for Oxime-Induced Toxicity

While a specific signaling pathway for **violuric acid**-induced toxicity has not been elucidated, a plausible mechanism can be inferred from the toxicology of oximes in general. This involves the hydrolysis of the oxime to hydroxylamine, which can induce oxidative stress.

The proposed pathway begins with the entry of **violuric acid** into the bloodstream. It may then undergo hydrolysis to form hydroxylamine. In erythrocytes, hydroxylamine can interact with oxyhemoglobin, leading to the formation of methemoglobin and the generation of reactive oxygen species (ROS). This increase in ROS can deplete cellular antioxidants like glutathione (GSH) and lead to lipid peroxidation of the cell membrane, ultimately causing hemolysis and cell damage.

[Click to download full resolution via product page](#)

Plausible Pathway for Oxime-Induced Hemotoxicity

Safe Handling and Storage Procedures

Handling:

- Use in a well-ventilated area or under a chemical fume hood.[10]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[3][10][11]
- Avoid breathing dust. If dust is generated, use a particulate respirator.[3][11]
- Avoid contact with skin and eyes.[10][11]
- Wash hands thoroughly after handling.[10][11]

- Do not eat, drink, or smoke in the work area.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]
- Keep away from incompatible materials such as oxidizing agents.[3]
- Store in original containers, which may be glass or polyethylene/polypropylene.[3]

Emergency and First Aid Measures

In Case of Inhalation:

- Move the person to fresh air.[3][10][11]
- If breathing is difficult, give oxygen.
- If not breathing, give artificial respiration.
- Seek medical attention.[10][11]

In Case of Skin Contact:

- Immediately remove all contaminated clothing.[3]
- Flush skin with plenty of soap and water for at least 15 minutes.[3][11]
- Seek medical attention if irritation persists.[11]

In Case of Eye Contact:

- Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11]
- Remove contact lenses if present and easy to do. Continue rinsing.[11]
- Seek immediate medical attention.[11]

In Case of Ingestion:

- Do not induce vomiting.[10]
- Rinse mouth with water.[10]
- Never give anything by mouth to an unconscious person.[10]
- Seek immediate medical attention.[10]

Spill and Disposal Procedures

Spill Response:

- For minor spills, clean up immediately, avoiding dust generation.[3]
- Wear appropriate PPE.
- Sweep up the material and place it in a suitable, closed container for disposal.[9][11]
- For major spills, evacuate the area and alert emergency responders.[3]

Disposal:

- Dispose of waste in accordance with local, state, and federal regulations.[11]
- Do not allow the chemical to enter drains or waterways.[10]

This guide provides a summary of the known safety and hazard information for **violuric acid**. It is crucial for all personnel handling this chemical to be thoroughly familiar with this information and to adhere to all recommended safety procedures. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental toxicity of hydroxylamine: an example of a maternally mediated effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylamine and Carboxymethoxylamine Can Inhibit Toxoplasma gondii Growth through an Aspartate Aminotransferase-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Violuric acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bio.vu.nl [bio.vu.nl]
- 8. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. episkin.com [episkin.com]
- To cite this document: BenchChem. [Safety and Hazards of Handling Violuric Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046308#safety-and-hazards-of-handling-violuric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com